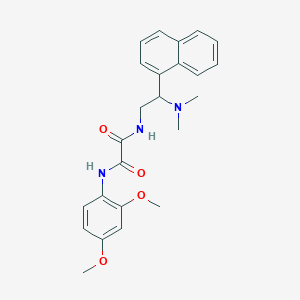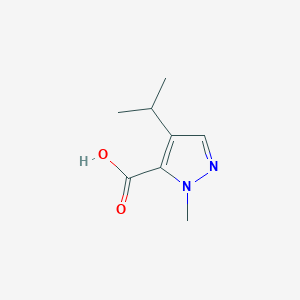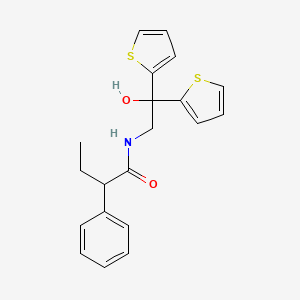
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide” is a chemical compound that has been studied for its potential biological activities . It is also known by registry numbers such as ZINC000017315621 and ZINC000009456032 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
The compound N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide is related to the field of chemical synthesis, specifically in the formation of various heterocyclic compounds. For instance, studies have shown the synthesis of pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds through reactions with furan-2,3-diones, highlighting the versatility of similar furan compounds in synthesizing diverse heterocyclic structures (Ilhan, Sarıpınar, & Akçamur, 2005).
Pharmacological Potential
The pharmacological potential of similar compounds is significant. For example, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, a related compound, has been identified as a potential treatment for cognitive deficits in schizophrenia due to its role as an alpha7 neuronal nicotinic acetylcholine receptor agonist (Wishka et al., 2006).
Antiprotozoal Activity
Compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine have shown strong DNA affinities and significant in vitro activity against protozoal infections such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential in antiprotozoal therapy (Ismail et al., 2004).
Amplifying Effects in Antibiotics
Compounds with furan-2-carboxamide moieties have been studied for their potential to enhance the effects of antibiotics, such as phleomycin, against certain bacterial strains like Escherichia coli, indicating their role in antibiotic therapy enhancement (Brown & Cowden, 1982).
Bio-Imaging Applications
Phenoxazine-based fluorescent chemosensors with furan-2-carboxamide groups have been developed for the detection of Cd2+ and CN− ions. These sensors have applications in bio-imaging, demonstrating their utility in live cells and zebrafish larvae, indicating their potential in biological and environmental monitoring (Ravichandiran et al., 2020).
Antiviral Activity
Derivatives of furan-2-carboxamides have been explored for their antiviral properties, particularly against avian influenza virus H5N1. This demonstrates the potential use of such compounds in developing antiviral drugs (Flefel et al., 2012).
Propriétés
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(19-9-6-14-27-19)22-17-8-5-7-16(15-17)18-10-11-20(24-23-18)25-12-3-1-2-4-13-25/h5-11,14-15H,1-4,12-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDPSIOLSPKGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2718858.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2718862.png)
![2-[6-(2-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2718863.png)

![Ethyl 5-methoxy-5-methyl-1-[3-(trifluoromethyl)phenyl]-4H-pyrazole-3-carboxylate](/img/structure/B2718865.png)
![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-naphthamide](/img/structure/B2718866.png)

![4-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)morpholine](/img/structure/B2718871.png)
![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2718872.png)
![Spiro[2.5]octan-6-ylmethanesulfonyl chloride](/img/structure/B2718873.png)

